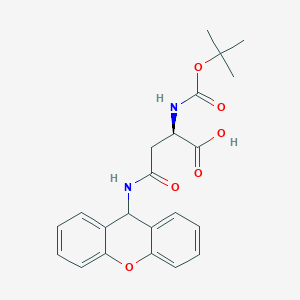

Boc-D-Asn(Xan)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

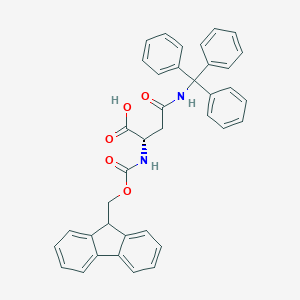

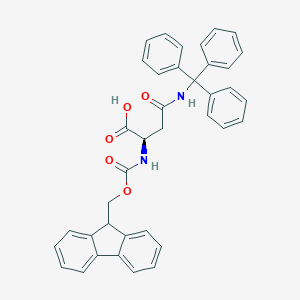

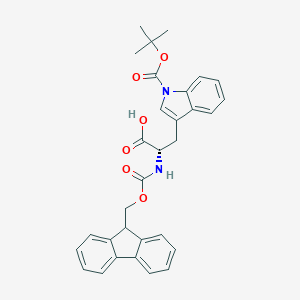

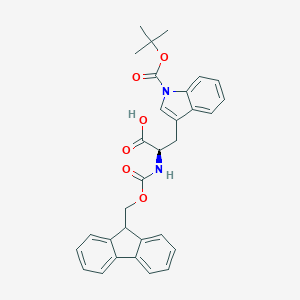

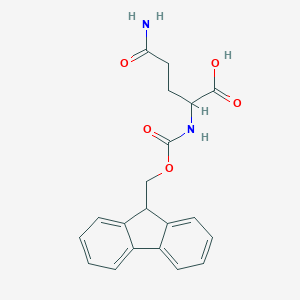

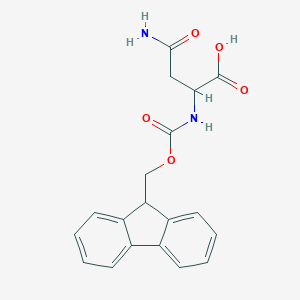

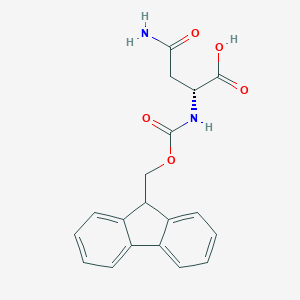

Boc-D-Asn(Xan)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-beta-xantyl-D-asparagine, is a compound with the molecular formula C22H24N2O6 . It has a molecular weight of 412.4 g/mol .

Molecular Structure Analysis

The InChI code for Boc-D-Asn(Xan)-OH is1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 . The compound has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Physical And Chemical Properties Analysis

Boc-D-Asn(Xan)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 650.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 100.8±3.0 kJ/mol, a flash point of 347.3±31.5 °C, and an index of refraction of 1.614 . The molar refractivity is 108.3±0.4 cm3, the polar surface area is 114 Å2, the polarizability is 43.0±0.5 10-24 cm3, and the molar volume is 310.7±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Biochemistry Research

In biochemistry, Boc-D-Asn(Xan)-OH is utilized for studying protein structure and function. It serves as a building block for synthesizing peptides that mimic natural proteins, which are crucial for understanding protein interactions and enzyme mechanisms. This compound’s stability under physiological conditions makes it an excellent candidate for creating peptide-based probes and inhibitors .

Pharmacology

Pharmacologically, Boc-D-Asn(Xan)-OH plays a role in the development of new drugs. It’s used to synthesize peptide-based drugs that can interact with biological targets such as receptors and enzymes. These peptide drugs have the potential to treat a wide range of diseases, from metabolic disorders to cancers, by modulating biological pathways .

Organic Synthesis

In organic synthesis, this compound is a versatile intermediate. It’s used to introduce the asparagine residue into larger, more complex molecules. Its protective group, “Boc,” is particularly useful because it can be removed selectively in the presence of other sensitive functional groups, which is a valuable trait in multi-step synthesis processes .

Medicinal Chemistry

Boc-D-Asn(Xan)-OH: is significant in medicinal chemistry for the design of novel therapeutic agents. It aids in the creation of libraries of compounds for high-throughput screening, which is a method used to quickly identify active compounds that could lead to the development of new medications .

Analytical Chemistry

In analytical chemistry, Boc-D-Asn(Xan)-OH is used as a standard or reference compound when analyzing complex biological samples. It helps in calibrating instruments like HPLC and mass spectrometers, ensuring accurate measurement of biomolecules in research and diagnostic applications .

Chemical Engineering

Chemical engineers use Boc-D-Asn(Xan)-OH in process development for the production of pharmaceuticals. Its role in optimizing synthesis routes for efficiency and scalability is crucial. It helps in developing environmentally friendly and cost-effective manufacturing processes .

Materials Science

In materials science, this compound contributes to the development of biomaterials. It’s used to modify surfaces to improve biocompatibility or to create scaffolds for tissue engineering. These applications are essential for advancing medical devices and regenerative medicine .

Environmental Science

Lastly, in environmental science, Boc-D-Asn(Xan)-OH can be used in the study of environmental pollutants. It serves as a mimic for naturally occurring amino acids in environmental samples, aiding in the understanding of how pollutants interact with ecosystems and affect wildlife .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Asn(Xan)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.